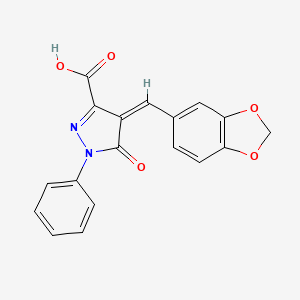![molecular formula C13H10ClN3O4 B5911076 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide](/img/structure/B5911076.png)
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in its structure is particularly significant as it contributes to its antimicrobial efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 5-nitrofurfuraldehyde in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired benzamide derivative .
-
Step 1: Formation of Imine Intermediate
Reactants: 3-chlorobenzoyl chloride, 5-nitrofurfuraldehyde
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
:Reaction: 3-chlorobenzoyl chloride+5-nitrofurfuraldehyde→Imine Intermediate
-
Step 2: Reduction of Imine Intermediate
Reactants: Imine Intermediate, reducing agent (e.g., sodium borohydride)
Conditions: Solvent (e.g., ethanol), room temperature
:Reaction: Imine Intermediate+NaBH4→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Sodium methoxide, potassium carbonate
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of methoxy or other substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of pathogens.
Medicine: Potential use as an antibacterial agent in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . This leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death . The compound targets multiple pathways, making it less susceptible to the development of resistance .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used to treat urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide is unique due to its specific structural features, such as the presence of the chloro and nitrofuran groups, which contribute to its broad-spectrum antimicrobial activity. Its ability to target multiple bacterial pathways makes it a promising candidate for the development of new antibacterial agents .
Properties
IUPAC Name |
3-chloro-N-[(Z)-1-(5-nitrofuran-2-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-8(11-5-6-12(21-11)17(19)20)15-16-13(18)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,18)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMBBFDDJIMJA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-(2-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B5910995.png)
![(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911004.png)
![(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911007.png)
![3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-cyclohexylcarbamate](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one](/img/structure/B5911046.png)
![1-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]-1,4-diazepane](/img/structure/B5911056.png)
![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911077.png)
![N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911078.png)
![[2-(2-iodoethynyl)-2-adamantyl] acetate](/img/structure/B5911092.png)
